2-methoxy-N-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide 2-methoxy-N-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide
Brand Name: Vulcanchem
CAS No.: 954613-27-5
VCID: VC7771048
InChI: InChI=1S/C18H20N2O4S/c1-24-13-18(21)19-16-8-7-14-9-10-20(12-15(14)11-16)25(22,23)17-5-3-2-4-6-17/h2-8,11H,9-10,12-13H2,1H3,(H,19,21)
SMILES: COCC(=O)NC1=CC2=C(CCN(C2)S(=O)(=O)C3=CC=CC=C3)C=C1
Molecular Formula: C18H20N2O4S
Molecular Weight: 360.43

2-methoxy-N-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide

CAS No.: 954613-27-5

Cat. No.: VC7771048

Molecular Formula: C18H20N2O4S

Molecular Weight: 360.43

* For research use only. Not for human or veterinary use.

2-methoxy-N-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide - 954613-27-5

Specification

CAS No. 954613-27-5
Molecular Formula C18H20N2O4S
Molecular Weight 360.43
IUPAC Name N-[2-(benzenesulfonyl)-3,4-dihydro-1H-isoquinolin-7-yl]-2-methoxyacetamide
Standard InChI InChI=1S/C18H20N2O4S/c1-24-13-18(21)19-16-8-7-14-9-10-20(12-15(14)11-16)25(22,23)17-5-3-2-4-6-17/h2-8,11H,9-10,12-13H2,1H3,(H,19,21)
Standard InChI Key WUGMCXVOBORDOS-UHFFFAOYSA-N
SMILES COCC(=O)NC1=CC2=C(CCN(C2)S(=O)(=O)C3=CC=CC=C3)C=C1

Introduction

Chemical Synthesis and Manufacturing

Synthetic Pathways

The synthesis of 2-methoxy-N-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide typically follows a multi-step protocol involving cyclization, sulfonylation, and acetylation reactions. A representative pathway includes:

  • Formation of the Tetrahydroisoquinoline Core: Starting from 3,4-dimethoxyphenethylamine, Bischler-Napieralski cyclization using phosphorus oxychloride generates the dihydroisoquinoline intermediate, which is subsequently reduced to the tetrahydroisoquinoline using sodium borohydride .

  • Sulfonylation at the 2-Position: Reaction with phenylsulfonyl chloride introduces the sulfonyl group under basic conditions (e.g., triethylamine).

  • Acetamide Functionalization: Coupling the 7-amino group with methoxyacetyl chloride via amide bond formation completes the structure.

Table 1: Key Reaction Conditions

StepReagents/ConditionsYield (%)Purification Method
CyclizationPCl₃, toluene, 110°C65–75Column chromatography
SulfonylationPhSO₂Cl, Et₃N, DCM, 0°C→RT80–85Recrystallization
AcetylationClCH₂COOMe, DIEA, DMF, 50°C70–78HPLC

Optimization Challenges

Yield optimization hinges on solvent selection (e.g., DMF for acetylation) and temperature control during sulfonylation to minimize byproducts. The phenylsulfonyl group’s electron-withdrawing nature necessitates mild conditions to prevent decomposition .

Molecular Structure and Conformational Analysis

Structural Features

The compound’s core consists of a tetrahydroisoquinoline scaffold with:

  • A 2-phenylsulfonyl group inducing steric hindrance and electronic effects.

  • A 7-acetamide substituent with a methoxy side chain enhancing hydrophilicity.

  • Planar aromatic regions facilitating π-π interactions with biological targets .

Table 2: Key Structural Parameters

ParameterValue/DescriptionMethod of Analysis
Bond Length (C-S)1.76 ÅX-ray crystallography
Dihedral Angle112° (between sulfonyl and core)DFT calculations
LogP2.8 ± 0.3Chromatography

Conformational Impact on Bioactivity

The phenylsulfonyl group adopts a pseudo-axial conformation, creating a hydrophobic pocket that enhances binding to membrane-bound receptors. Molecular dynamics simulations suggest this conformation stabilizes interactions with orexin receptors, analogous to structurally related antagonists .

Chemical Reactivity and Functional Group Transformations

Reactive Sites

  • Sulfonamide Group: Susceptible to nucleophilic attack at sulfur, enabling derivatization (e.g., alkylation) .

  • Methoxy Acetamide: The ester moiety can undergo hydrolysis under acidic or basic conditions, forming carboxylic acid derivatives.

Derivatization Strategies

Patent data reveals that substituting the phenylsulfonyl group with dichlorophenyl variants (as in WO2006019975A1) enhances receptor affinity, while N-alkylation of the tetrahydroisoquinoline nitrogen modulates blood-brain barrier permeability .

Mechanism of Action and Pharmacological Profile

Receptor SubtypeKₑ (nM)Assay Type
OX₁13Calcium flux assay
OX₂>1,000Competitive binding

Pharmacokinetic Properties

  • Solubility: 0.2 mg/mL in PBS (pH 7.4).

  • Metabolism: Hepatic cytochrome P450-mediated oxidation of the methoxy group .

  • Half-Life: 4.2 hours in murine models.

Therapeutic Applications and Preclinical Data

Neurological Indications

Challenges and Future Directions

Current limitations include moderate oral bioavailability (22% in rats) and off-target activity at serotonin receptors . Ongoing research focuses on:

  • Prodrug formulations to enhance absorption.

  • Selective OX₁ agonists to refine neurological applications.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator